p-Phenyl-p'-fluorbenzophenon
Overview
Description
([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone: is an organic compound that features a biphenyl structure with a fluorophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: In industrial settings, the production of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a fluorescent probe for imaging applications .
Industry: In industrial applications, ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Biphenyl: Lacks the fluorophenyl and methanone groups.
4-Fluorobiphenyl: Similar structure but without the methanone group.
Benzophenone: Contains a similar methanone group but lacks the biphenyl structure.
Uniqueness: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is unique due to the combination of its biphenyl and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
16574-59-7 |
---|---|
Molecular Formula |
C19H13FO |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13FO/c20-18-12-10-17(11-13-18)19(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
InChI Key |
QYOQJYULXGZFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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